N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
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Overview
Description
N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both quinazolinone and pyrroloquinoline moieties, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with hexyl isocyanate to form the quinazolinone core. This intermediate is then reacted with a suitable pyrroloquinoline derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-temperature reflux, use of catalysts, and solvent-free conditions can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone and pyrroloquinoline derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide
- N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
Uniqueness
N-(2-Hexyl-4-oxo-3(4H)-quinazolinyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide stands out due to its unique combination of quinazolinone and pyrroloquinoline structures. This dual functionality provides a versatile platform for chemical modifications and enhances its potential for diverse biological activities .
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(2-hexyl-4-oxoquinazolin-3-yl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C26H26N4O4/c1-2-3-4-5-13-20-27-19-12-7-6-10-17(19)25(33)30(20)28-24(32)21-23(31)18-11-8-9-16-14-15-29(22(16)18)26(21)34/h6-12,31H,2-5,13-15H2,1H3,(H,28,32) |
InChI Key |
JLXWJWHKSDUNKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CC5)O |
Origin of Product |
United States |
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